molecular formula C9H7ClO B239343 2-Chlorocinnamaldehyde CAS No. 1794-45-2

2-Chlorocinnamaldehyde

Cat. No.: B239343
CAS No.: 1794-45-2
M. Wt: 166.6 g/mol
InChI Key: HGBCDXOKFIDHNS-HWKANZROSA-N
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Description

2-Chlorocinnamaldehyde is an organic compound with the molecular formula C9H7ClO. It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its yellow crystalline appearance and strong aroma. It is primarily used in the synthesis of various organic compounds and has applications in the food, perfume, and cosmetics industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorocinnamaldehyde is typically synthesized by the chlorination of cinnamaldehyde. The reaction involves the introduction of chlorine gas to cinnamaldehyde under controlled conditions. The reaction can be carried out at room temperature or under heating conditions to facilitate the process. The product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process. The reaction is scaled up, and the conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in obtaining the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chlorocinnamaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have shown its potential as a fungicide and bactericide.

    Medicine: Research indicates its use as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders.

    Industry: It is used in the formulation of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 2-Chlorocinnamaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in treating hyperpigmentation .

Comparison with Similar Compounds

  • 2-Chlorocinnamic acid
  • 2-Chlorocinnamyl alcohol
  • 2-Chlorocinnamoyl chloride
  • 2-Chlorochalcone

Comparison: 2-Chlorocinnamaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, such as oxidation and reduction, that are not possible with its acid or alcohol counterparts. Its strong aroma also makes it particularly valuable in the fragrance industry .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBCDXOKFIDHNS-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031046
Record name 2-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-45-2
Record name 2-Chlorocinnamaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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